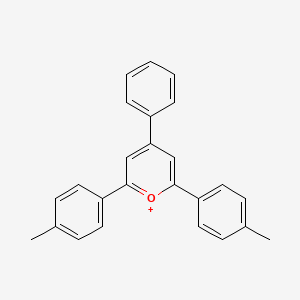
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as PMPP and is widely used in various applications, including organic synthesis, material science, and biological research.
作用机制
PMPP acts as a fluorescent probe by binding to biological molecules and emitting light when excited by a specific wavelength of light. The mechanism of action of PMPP is based on the interaction between the pyrylium moiety and the biological molecule. PMPP has a high affinity for biological molecules, which allows it to selectively bind to specific targets.
Biochemical and Physiological Effects:
PMPP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in biological research.
实验室实验的优点和局限性
PMPP has several advantages for lab experiments, including its high sensitivity and selectivity for biological molecules. PMPP is also a non-toxic compound, which makes it safe to use in biological research. However, PMPP has some limitations, including its limited solubility in water and its tendency to aggregate in solution.
未来方向
There are several future directions for research on PMPP. One area of research is the development of new methods for synthesizing PMPP that are more efficient and cost-effective. Another area of research is the development of new applications for PMPP, including its use in medical diagnostics and drug discovery. Additionally, research on the interaction between PMPP and biological molecules could lead to the development of new probes for studying biological processes.
合成方法
The synthesis of PMPP is a complex process that involves several steps. The most common method of synthesizing PMPP is through the reaction of 4-methylphenyl magnesium bromide with 2,6-dibromo-4-phenylpyrylium tetrafluoroborate. This reaction results in the formation of PMPP, which can be purified through recrystallization. Other methods of synthesizing PMPP include the reaction of 4-methylphenyl lithium with 2,6-dibromo-4-phenylpyrylium tetrafluoroborate and the reaction of 4-methylphenyl magnesium bromide with 2,6-dibromo-4-(4-methylphenyl)pyrylium tetrafluoroborate.
科学研究应用
PMPP has several scientific research applications, including its use as a fluorescent probe for the detection of biological molecules. PMPP has been used to detect proteins, nucleic acids, and lipids in biological samples. Additionally, PMPP has been used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. PMPP has also been used in material science research, where it has been used to synthesize conductive polymers and organic light-emitting diodes.
属性
IUPAC Name |
2,6-bis(4-methylphenyl)-4-phenylpyrylium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21O/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26-24)22-14-10-19(2)11-15-22/h3-17H,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFBVXUAPCUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21O+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2537307.png)
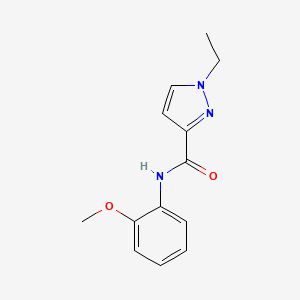

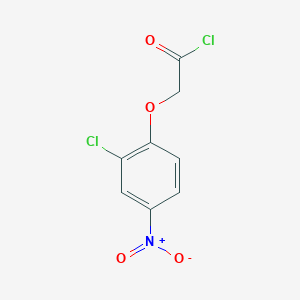
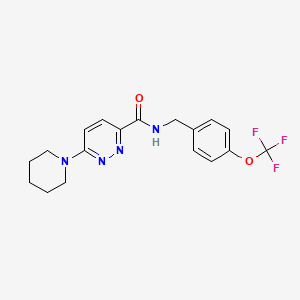

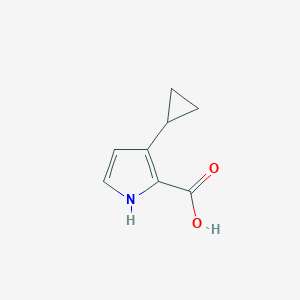
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)
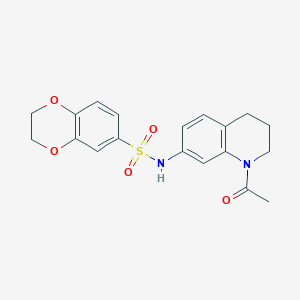
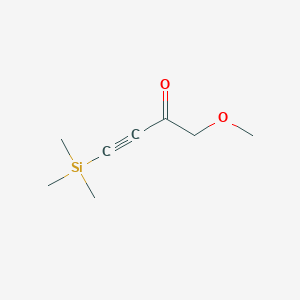
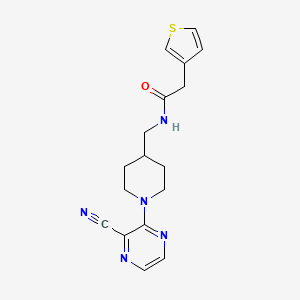
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)